molecular formula C9H6F4O3 B3008795 Methyl 3-fluoro-4-(trifluoromethoxy)benzoate CAS No. 1803831-09-5

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate

Cat. No.: B3008795
CAS No.: 1803831-09-5
M. Wt: 238.138
InChI Key: PCXZKNUCZKRCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-fluoro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: 3-fluoro-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the trifluoromethoxy group.

    Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 3-fluorobenzoate: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3-fluoro-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXZKNUCZKRCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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